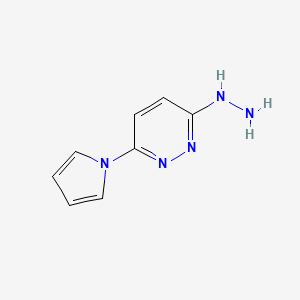

3-Hydrazino-6-pyrrol-1-ylpyridazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9N5 |

|---|---|

Molecular Weight |

175.19 g/mol |

IUPAC Name |

(6-pyrrol-1-ylpyridazin-3-yl)hydrazine |

InChI |

InChI=1S/C8H9N5/c9-10-7-3-4-8(12-11-7)13-5-1-2-6-13/h1-6H,9H2,(H,10,11) |

InChI Key |

HYSIVXUVNJGOSZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=C1)C2=NN=C(C=C2)NN |

Origin of Product |

United States |

Significance of Pyridazine, Hydrazine, and Pyrrole Moieties in Bioactive Compounds

The therapeutic potential of 3-Hydrazino-6-pyrrol-1-ylpyridazine can be inferred from the well-documented biological activities of its fundamental components. Each of these three structural motifs—pyridazine (B1198779), hydrazine (B178648), and pyrrole (B145914)—independently contributes to the pharmacological profiles of numerous established and investigational drugs.

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a key structural element in a variety of medicinally important compounds. Its unique electronic properties, including a high dipole moment and the ability to act as a hydrogen bond acceptor, allow for effective interactions with biological targets. nih.gov Pyridazine derivatives are known to exhibit a wide array of pharmacological activities, including antihypertensive, analgesic, anti-inflammatory, and anticancer effects. researchgate.net The recent FDA approval of drugs like relugolix (B1679264) and deucravacitinib, which feature a pyridazine core, underscores the therapeutic relevance of this heterocycle in modern drug design. nih.gov

The hydrazine moiety (-NH-NH2) and its derivatives, hydrazones, are recognized for their diverse biological functions. researchgate.net These functionalities are present in a range of therapeutic agents and are known to possess antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor activities. ijsrtjournal.com The ability of the hydrazine group to form stable complexes with metal ions and to participate in hydrogen bonding interactions is crucial for its biological activity. ontosight.ai Furthermore, hydrazides are important intermediates in the synthesis of various heterocyclic compounds. mdpi.com

The pyrrole ring, a five-membered aromatic heterocycle, is a fundamental building block in a vast number of natural products and synthetic drugs. scitechnol.comrsc.org Its presence in vital biological molecules like heme and chlorophyll (B73375) highlights its importance. In medicinal chemistry, pyrrole-containing compounds have demonstrated a broad spectrum of activities, including antibacterial, antifungal, antiviral, and anticancer properties. nih.gov The versatility of the pyrrole scaffold allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties. scitechnol.com

The strategic fusion of these three moieties in this compound suggests a molecule with a rich potential for biological activity, making it an intriguing candidate for further investigation in drug discovery programs.

Overview of Heterocyclic Compound Research in Drug Discovery

Strategies for Pyrrolopyridazine Core Construction

1,3-Dipolar Cycloaddition Approaches to Pyrrolopyridazines

One of the most powerful methods for constructing five-membered rings is the 1,3-dipolar cycloaddition, a reaction between a 1,3-dipole and a dipolarophile. wikipedia.org This approach is highly valued for its ability to create heterocyclic systems with high regioselectivity and stereospecificity. wikipedia.orgnih.gov In the context of pyrrolopyridazine synthesis, this typically involves the reaction of a pyridinium (B92312) ylide (the 1,3-dipole) with an alkyne or a substituted alkene (the dipolarophile). nih.gov

The reaction proceeds via a concerted mechanism, leading to a five-membered ring fused to the original pyridazine (B1198779) core. nih.gov The regiochemistry of the addition, which is crucial for determining the final substitution pattern, is controlled by the electronic and steric properties of both the dipole and the dipolarophile. nih.gov For instance, the cycloaddition of pyridynes, highly reactive intermediates, with organic azides has been shown to produce triazolopyridines, demonstrating the utility of this approach in forming fused nitrogen-containing heterocycles. scispace.com While not a direct synthesis of a pyrrole (B145914) ring, this illustrates the principle of building a five-membered ring onto a pyridine-like core.

Annulation Reactions for Pyrrolopyridazine Scaffolds

Annulation, or ring-forming, reactions provide another robust avenue to the pyrrolopyridazine core. These strategies involve the construction of the pyrrole ring onto a pre-existing pyridazine moiety or vice-versa. A common approach is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation, although this is more typically used for forming six-membered rings. youtube.comyoutube.com

More relevant to pyrrolopyridazine synthesis are cascade annulation reactions, which can build complex heterocyclic systems in a single step from simple precursors. nih.gov For example, palladium-catalyzed annulation reactions between indole (B1671886) derivatives and internal alkyne esters have been developed to create pyrrolo[1,2-a]indoles and pyrroloquinolines, showcasing a strategy that could be adapted for pyrrolopyridazine synthesis. nih.gov Similarly, cycloaddition/annulation strategies are considered highly efficient for constructing multisubstituted pyrrolidines, the saturated analogue of pyrroles. rsc.org These methods often offer high atom economy and stereoselectivity. rsc.org

Introduction of Hydrazine (B178648) Moiety into Pyridazine Systems

The pyridazine ring is an electron-deficient system, which makes it susceptible to nucleophilic substitution reactions. thieme-connect.de This property is commonly exploited to introduce the hydrazine group onto the pyridazine core.

Hydrazinolysis of Halogenated Pyridazine Precursors

The most direct and widely used method for introducing a hydrazine group is the nucleophilic aromatic substitution of a halogenated pyridazine with hydrazine hydrate. This reaction, known as hydrazinolysis, is typically performed by heating a chloropyridazine or bromopyridazine precursor with an excess of hydrazine hydrate, often in an alcoholic solvent.

For example, the synthesis of a 3-hydrazino-6-substituted-pyridazine was achieved by reacting the corresponding 3-chloro-6-substituted-pyridazine with hydrazine hydrate. nih.gov This straightforward substitution is a high-yielding and reliable method. The reaction of ethyl ester of N-pyrrolylcarboxylic acid with an excess of hydrazine-hydrate to yield a novel pyrrole hydrazide highlights the general applicability of this transformation. nih.gov The conditions for hydrazinolysis can be optimized for various substrates, as shown in the table below.

Table 1: Examples of Hydrazinolysis Reactions on Heterocyclic Systems

| Halogenated Precursor | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 6(3)-chloro-3(6)-[bis-(2-hydroxyethyl)amino]pyridazine-N-oxide | Hydrazine hydrate | Not specified | 3-[bis-(2-hydroxyethyl)amino]pyridazine | Not specified | nih.gov |

| Ethyl 5-(4-bromophenyl)-...-pyrrole-3-carboxylate | Hydrazine hydrate | Reflux | Pyrrole-based hydrazide vh0 | 87-94% (MW-assisted) | nih.gov |

| Phenyl-fulvene | Hydrazine | Methanol, 24h, RT | Phenyl-substituted pyridazine | High | liberty.edu |

Alternative Hydrazination Methods for Pyridazine Derivatives

While direct hydrazinolysis is common, alternative methods exist for introducing a hydrazine or a protected hydrazine equivalent. These can be particularly useful when the substrate is sensitive to the harsh conditions of direct hydrazinolysis or when regioselectivity is a concern.

One alternative involves the SN(ANRORC) mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure), which has been observed in reactions of halogenated diazines with nucleophiles like potassium amide in liquid ammonia. wur.nl Although this specific example leads to amination, similar pathways could be envisioned for hydrazine. Another approach involves the reaction of carbonyl compounds with hydrazine to form hydrazones, which can then be part of a subsequent cyclization to form the desired heterocyclic system. beilstein-journals.org For instance, a four-step synthesis involving hydrazonation was used to create a triazole derivative, where the hydrazone-hydrazine tautomerism of the intermediate was a key consideration. researchgate.net

Regioselective Synthesis of 3-Hydrazino-6-pyrrol-1-ylpyridazine

The specific synthesis of this compound requires a regioselective approach to ensure the correct placement of both the pyrrole and hydrazine substituents at the C6 and C3 positions of the pyridazine ring, respectively.

A logical and effective strategy would involve a stepwise nucleophilic substitution on a 3,6-dihalopyridazine, such as 3,6-dichloropyridazine (B152260). The two chlorine atoms on the pyridazine ring exhibit different reactivities towards nucleophiles, which can be exploited for selective substitution. Typically, the first substitution occurs at the more reactive position. The reaction sequence would be:

Step 1: Selective Pyrrolation: Reacting 3,6-dichloropyridazine with pyrrole (or its potassium salt) under controlled conditions to selectively form 3-chloro-6-pyrrol-1-ylpyridazine. This relies on the differential reactivity of the C-Cl bonds.

Step 2: Hydrazinolysis: The remaining chlorine atom in 3-chloro-6-pyrrol-1-ylpyridazine is then displaced by reacting the intermediate with hydrazine hydrate. This second substitution, often requiring more forcing conditions (e.g., higher temperature), yields the final target molecule, this compound.

This stepwise approach ensures high regioselectivity, providing a reliable route to the desired isomer. The ability to perform selective modifications on a core structure is a powerful tool in constructing complex molecules. nih.gov

Chemical Transformations and Reactivity of 3 Hydrazino 6 Pyrrol 1 Ylpyridazine

Reactions Involving the Hydrazino Group

The hydrazino group (-NHNH2) is a highly reactive functional group, serving as a versatile precursor for the synthesis of various heterocyclic systems and other derivatives.

The reaction of hydrazines with carbonyl compounds is a cornerstone of heterocyclic synthesis. nih.gov In the case of 3-hydrazino-6-pyrrol-1-ylpyridazine, the hydrazino moiety readily undergoes cyclocondensation with a variety of carbonyl-containing compounds, including aldehydes, ketones, and esters, to form fused heterocyclic systems. researchgate.netlibretexts.org These reactions typically proceed through the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization. libretexts.org

A common and classic method for synthesizing pyrazoles is the Knorr synthesis, which involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. nih.govbeilstein-journals.org Similarly, α,β-unsaturated carbonyl compounds react with hydrazines via a Michael addition followed by cyclocondensation to yield pyrazolines, which can be readily oxidized to pyrazoles. beilstein-journals.orgresearchgate.net The reaction of this compound with α,β-unsaturated aldehydes and ketones is expected to follow a similar pathway, leading to the formation of pyridazinyl-substituted pyrazoles.

Microwave-assisted synthesis has been shown to accelerate the cycloaddition of ketones and aldehydes to tetrazines, providing an alternative route to substituted pyridazines. nih.gov This suggests that similar conditions could be employed to enhance the cyclocondensation reactions of this compound.

| Carbonyl Reactant | Resulting Heterocyclic System | Reaction Type |

| 1,3-Dicarbonyl Compounds | Pyrazole (B372694) | Cyclocondensation |

| α,β-Unsaturated Aldehydes/Ketones | Pyrazoline/Pyrazole | Michael Addition-Cyclocondensation |

| Aldehydes/Ketones | Hydrazone | Condensation |

| Diethyl Oxalate | Pyridazinopyrazolotriazinedione | Cyclocondensation |

This table is based on established reactivity patterns of hydrazines and is illustrative of the expected products from reactions with this compound.

The hydrazino group can be readily acylated to form hydrazides. For instance, the reaction of a hydrazino compound with ethyl chloroformate can yield a diethoxycarbonyl derivative. researchgate.net Similarly, reaction with acetic anhydride (B1165640) can lead to the formation of acetylated products. nih.gov These hydrazides are valuable intermediates for further synthetic transformations. nih.govmdpi.commdpi.com For example, a hydrazide can be cyclized to form a triazolo derivative. researchgate.net

The reaction of this compound with phenyl isothiocyanate would be expected to afford the corresponding thiocarbamoylhydrazine, which can be cyclized in a basic medium to yield a 1,2,4-triazolo derivative. researchgate.net

| Reagent | Product Type |

| Ethyl Chloroformate | Diethoxycarbonyl hydrazide |

| Acetic Anhydride | Acetylhydrazide |

| Phenyl Isothiocyanate | Thiocarbamoylhydrazine |

This table outlines expected derivatization reactions based on known hydrazine (B178648) chemistry.

Reactivity of the Pyrrol-1-yl Substituent

The pyrrole (B145914) ring is an electron-rich aromatic system that readily undergoes electrophilic substitution. aklectures.compearson.com In the context of this compound, the pyrrol-1-yl substituent is expected to be susceptible to attack by electrophiles. Electrophilic substitution on pyrrole typically occurs at the 2-position due to the formation of a more stabilized carbocation intermediate. aklectures.compearson.com However, the substitution pattern can be influenced by the nature of the substituent on the pyrrole nitrogen and the reaction conditions. researchgate.net

Intramolecular nucleophilic and electrophilic cyclization reactions involving N-alkyne-substituted pyrrole derivatives have been reported to yield various fused heterocyclic systems, such as pyrrolopyrazinones and pyrrolotriazinones. nih.govbeilstein-journals.org This suggests that appropriate functionalization of the pyrrole ring in this compound could open pathways to novel polycyclic structures.

Electrophilic and Nucleophilic Substitution Patterns on the Pyridazine (B1198779) Ring

The pyridazine ring is an electron-deficient heterocycle, which generally makes it less reactive towards electrophilic substitution compared to benzene. researchgate.netnih.gov The presence of two nitrogen atoms in the ring deactivates it towards electrophilic attack. researchgate.net However, the introduction of activating groups can facilitate electrophilic substitution. researchgate.net In this compound, the electron-donating pyrrol-1-yl and hydrazino groups may activate the pyridazine ring to some extent, but electrophilic substitution is still likely to be challenging.

Conversely, the electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic substitution, particularly at the carbon atoms adjacent to the nitrogen atoms (C3 and C6). nih.gov The presence of a good leaving group at these positions would facilitate nucleophilic attack. While the hydrazino group itself is not a typical leaving group, chemical modification or diazotization could potentially enable nucleophilic displacement. Reactions of pyridazines with nitrogen-containing nucleophiles have been studied, though ring fission can sometimes occur. wur.nl

Metal-Catalyzed Cross-Coupling Reactions for Advanced Functionalization

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the formation of carbon-carbon bonds and the advanced functionalization of heterocyclic compounds. mdpi.comresearchgate.netorganic-chemistry.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a metal catalyst, most commonly palladium. mdpi.comnih.govresearchgate.net

For this compound to be utilized in such reactions, it would first need to be converted to a suitable halide derivative, for example, by replacing the hydrazino group with a halogen atom. The resulting halopyridazine could then be coupled with various organoboron compounds (in the case of Suzuki-Miyaura coupling) or alkenes (in the case of the Heck reaction) to introduce a wide range of substituents onto the pyridazine ring. nih.govresearchgate.netnih.govresearchgate.netnih.gov The Heck reaction, for instance, has been successfully applied to arylhydrazines, suggesting that direct coupling might also be a possibility under specific conditions. mdpi.comnih.gov

The choice of catalyst, ligands, base, and solvent is crucial for the success of these cross-coupling reactions and can influence the yield and selectivity of the desired products. mdpi.comresearchgate.net

| Reaction | Coupling Partner | Resulting Product |

| Suzuki-Miyaura | Organoboronic acid/ester | Aryl- or heteroaryl-substituted pyridazine |

| Heck | Alkene | Alkenyl-substituted pyridazine |

This table illustrates the potential for advanced functionalization of a halogenated derivative of this compound using metal-catalyzed cross-coupling reactions.

Advanced Spectroscopic and Analytical Characterization Techniques for 3 Hydrazino 6 Pyrrol 1 Ylpyridazine

High-Resolution Mass Spectrometry for Precise Structural Elucidation

High-resolution mass spectrometry (HRMS) is instrumental in determining the exact molecular weight and elemental composition of 3-Hydrazino-6-pyrrol-1-ylpyridazine. This technique provides a high degree of accuracy, which is essential for confirming the molecular formula.

The fragmentation of this compound under mass spectrometry conditions yields a characteristic pattern of fragment ions. The analysis of these patterns provides valuable information about the molecule's structural components. For instance, the cleavage of the N-N bond in the hydrazino group is a common fragmentation pathway. The pyridazine (B1198779) and pyrrole (B145914) rings also produce distinct fragments, allowing for the confirmation of their presence within the molecular structure.

Isotopic abundance profiling in mass spectrometry further refines the structural elucidation of this compound. By analyzing the relative abundances of its isotopic peaks (e.g., those containing ¹³C and ¹⁵N), the elemental composition can be confirmed with high confidence. This data is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed structure of this compound in solution. It provides information on the chemical environment of individual atoms and how they are connected.

One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural assessment of this compound.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their chemical environments, and their proximity to one another. The chemical shifts of the protons on the pyridazine and pyrrole rings, as well as those of the hydrazino group, provide key diagnostic information. For example, the protons on the pyrrole ring typically appear in a distinct region of the spectrum, while the protons of the pyridazine ring will show characteristic coupling patterns.

| ¹H NMR Data for this compound |

| Proton |

| Pyrrole H |

| Pyridazine H |

| Hydrazino NH |

| Hydrazino NH₂ |

| ¹³C NMR Data for this compound |

| Carbon |

| Pyrrole C |

| Pyridazine C |

Two-dimensional NMR techniques provide more detailed information about the connectivity of atoms within the this compound molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to establish the sequence of protons within the pyridazine and pyrrole rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of proton and carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity between the pyrrole ring, the pyridazine ring, and the hydrazino group.

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group absorbs IR radiation at a characteristic frequency, making the resulting spectrum a unique molecular "fingerprint."

For this compound, an IR spectrum would be crucial for confirming the presence of its key functional groups. Although no specific experimental spectrum is publicly documented, the expected absorption bands can be predicted based on its structure. The N-H bonds of the hydrazino group would produce characteristic stretches, typically in the region of 3350-3250 cm⁻¹. The aromatic C-H stretching vibrations from both the pyridazine and pyrrole rings would appear around 3100-3000 cm⁻¹. Vibrations corresponding to the C=N and C=C double bonds within the heterocyclic rings are expected in the 1650-1450 cm⁻¹ region. The presence of these specific bands would provide strong evidence for the successful synthesis of the target compound.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydrazino (-NH₂) | N-H Stretch | 3350 - 3250 |

| Hydrazino (-NH) | N-H Bend | 1650 - 1580 |

| Aromatic Rings | C-H Stretch | 3100 - 3000 |

| Aromatic Rings | C=N and C=C Stretch | 1650 - 1450 |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light, usually from a laser. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. It is particularly useful for identifying non-polar bonds and symmetric vibrations.

A Raman spectrum of this compound would provide additional structural information. The symmetric stretching vibrations of the C=C bonds in the pyrrole and pyridazine rings, which might be weak in the IR spectrum, would likely produce strong signals in the Raman spectrum. To date, no experimental Raman spectral data for this specific compound has been reported in scientific literature.

Advanced Chromatographic Methods for Purity and Compositional Analysis

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a synthesized compound. For this compound, methods like HPLC, UHPLC, and GC are vital for quality control.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC and UHPLC are powerful techniques used to separate, identify, and quantify each component in a mixture. A sample is passed through a column packed with a solid adsorbent material (stationary phase) using a liquid solvent (mobile phase) under high pressure. Due to its polar hydrazino group and aromatic rings, this compound is well-suited for analysis by reversed-phase HPLC (RP-HPLC).

A typical RP-HPLC method would utilize a C18 column, which has a non-polar stationary phase. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization for detection. UHPLC, which uses smaller particle sizes in the column, would offer faster analysis times and higher resolution compared to traditional HPLC. pensoft.net A validated HPLC or UHPLC method would be critical for determining the purity of a sample by detecting any unreacted starting materials or byproducts. No standardized HPLC or UHPLC method for this compound is currently published.

Table 2: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) and Pyrolysis-GC-MS

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. Given the relatively high molecular weight and polarity of this compound, it may have limited thermal stability, making direct GC analysis challenging. Derivatization to a more volatile and stable form might be necessary.

Pyrolysis-GC-MS is an alternative analytical technique where the sample is heated to a very high temperature in an inert atmosphere, causing it to decompose into smaller, more volatile fragments. researchgate.netresearchgate.net These fragments are then separated by GC and identified by mass spectrometry (MS). While this technique provides a reproducible fragmentation pattern or "fingerprint" for a compound, it is a destructive method used for characterization rather than purity analysis of the intact molecule. There are no published GC or Pyrolysis-GC-MS studies specifically for this compound.

Hyphenated Chromatographic-Spectroscopic Techniques (e.g., LC-NMR, LC-MS)

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectroscopy. Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly powerful tool that couples an HPLC system with a mass spectrometer. After separation by the LC column, the analyte is ionized and its mass-to-charge ratio is determined. This would not only confirm the molecular weight of this compound but also provide structural information through fragmentation patterns. An LC-MS method would be invaluable for identifying impurities during synthesis development. For instance, studies on similar heterocyclic structures have relied on LC-MS for characterization.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is another advanced technique that provides detailed structural information (¹H and ¹³C NMR spectra) for each compound separated by the LC system. Although less common than LC-MS due to lower sensitivity, it is exceptionally powerful for unequivocally identifying unknown impurities or metabolites. No LC-MS or LC-NMR data for this compound are currently available.

X-ray Crystallography for Solid-State Structural Determination

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide unambiguous proof of its structure. It would reveal the planarity of the pyrrole and pyridazine rings and the geometry of the hydrazino substituent. Furthermore, it would elucidate the crystal packing, showing how individual molecules interact with each other in the solid state through forces like hydrogen bonding (e.g., involving the hydrazino N-H groups) and π-π stacking between the aromatic rings. A search of crystallographic databases indicates that the crystal structure for this compound has not yet been reported.

Table 3: Crystal Structure Parameters Obtainable from X-ray Crystallography

| Parameter | Information Provided |

|---|---|

| Crystal System | The symmetry class of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry of the unit cell. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Atomic Coordinates | The x, y, z position of every non-hydrogen atom in the unit cell. |

| Bond Lengths & Angles | Precise measurements of the distances and angles between atoms. |

| Torsion Angles | Describes the conformation of the molecule. |

| Intermolecular Interactions | Identifies hydrogen bonds, π-π stacking, and other non-covalent forces. |

Based on a comprehensive search of available scientific literature, there are no specific computational or theoretical investigation records for the compound "this compound" that match the detailed outline provided. The methodologies listed, such as Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TD-DFT), molecular dynamics, and molecular docking, are standard and powerful techniques for characterizing novel molecules. However, published research applying these specific analyses to this compound could not be located.

Therefore, it is not possible to provide the requested article with scientifically accurate, detailed research findings and data tables for this particular compound. Generating such an article would require fabricating data, which falls outside the scope of providing factual and verifiable information.

While computational studies have been performed on related heterocyclic structures like pyrrolopyridazinones mdpi.com, pyrrole-hydrazones nih.gov, and other pyridazine or pyrazine (B50134) derivatives nih.gov, the specific data for this compound is not present in the accessed resources. These related studies confirm the utility of the proposed computational methods for understanding the structure, reactivity, and potential interactions of similar compounds. For instance, DFT is routinely used to determine ground state geometries and electronic properties, while molecular docking is a key tool for predicting binding affinities to biological targets mdpi.comnih.govnih.gov.

Should research on "this compound" be published in the future, it would likely follow the computational framework outlined in the request to elucidate its physicochemical and potential biological properties. At present, however, the specific data required to populate the requested article sections does not exist in the public scientific domain.

Computational and Theoretical Investigations of 3 Hydrazino 6 Pyrrol 1 Ylpyridazine

Advanced Computational Analysis for Intermolecular Interactions and Crystal Packing.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal. researchgate.net This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. The resulting Hirshfeld surface allows for the mapping of various properties, providing a detailed picture of the molecular environment.

In the case of 3-Hydrazino-6-pyrrol-1-ylpyridazine, a Hirshfeld surface analysis would be expected to reveal the relative importance of various intermolecular contacts. The presence of the hydrazino group suggests that N-H···N and N-H···π interactions could play a significant role in the crystal packing. The pyrrole (B145914) and pyridazine (B1198779) rings would likely contribute to H···H, C···H, and potentially π-π stacking interactions.

Illustrative Data Table of Intermolecular Contacts for a Heterocyclic Compound:

| Interaction Type | Contribution (%) |

| H···H | 45.2 |

| C···H/H···C | 25.8 |

| N···H/H···N | 15.3 |

| O···H/H···O | 8.1 |

| C···C | 3.5 |

| Other | 2.1 |

This table is illustrative and based on typical findings for similar heterocyclic compounds.

The analysis would involve mapping properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto the Hirshfeld surface. Red spots on the dnorm surface would indicate close intermolecular contacts, highlighting the most significant interactions.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that uses the topology of the electron density to define atoms, bonds, and molecular structure. wikipedia.org Developed by Richard Bader, QTAIM provides a rigorous basis for partitioning a molecule into atomic basins, allowing for the calculation of atomic properties. wikipedia.org This theory is built on the principle that the concepts of atoms and bonds, so fundamental to chemistry, should have a physical basis in the observable electron density. wikipedia.org

Key to QTAIM is the concept of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density at these BCPs, such as its value (ρ(r)), its Laplacian (∇²ρ(r)), and the ellipticity (ε), provide quantitative information about the nature of the chemical bond.

QTAIM analysis of this compound would allow for a detailed characterization of its intramolecular and potential intermolecular interactions. For instance, the analysis could quantify the strength and nature of the N-N bond in the hydrazino group, the C-N bonds linking the pyrrole to the pyridazine, and the various bonds within the heterocyclic rings. The Laplacian of the electron density can distinguish between shared-shell (covalent) interactions, characterized by ∇²ρ(r) < 0, and closed-shell interactions (like ionic bonds, hydrogen bonds, and van der Waals interactions), where ∇²ρ(r) > 0.

Illustrative Data Table of Bond Critical Point Properties for a Heterocyclic System:

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Nature of Interaction |

| C-C | 0.25 | -0.60 | Covalent |

| C-N | 0.28 | -0.75 | Polar Covalent |

| N-N | 0.22 | -0.55 | Covalent |

| N-H···N | 0.03 | +0.08 | Hydrogen Bond |

This table is illustrative and presents typical values for different bond types.

By applying QTAIM, researchers can gain a deeper understanding of the electronic structure of this compound, providing a theoretical foundation for its observed chemical and physical properties.

Semi-Empirical and Ab Initio Approaches to Pyridazine Chemistry

Computational chemistry offers a spectrum of methods to study molecular systems, ranging from highly accurate but computationally expensive ab initio calculations to more approximate but faster semi-empirical methods. libretexts.orgresearchgate.net Both approaches have been instrumental in advancing the understanding of pyridazine chemistry.

Ab initio methods , meaning "from the beginning," use the principles of quantum mechanics to solve the Schrödinger equation for a given molecule without relying on experimental data. libretexts.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory, provide a rigorous theoretical description of molecular properties. nsf.gov For pyridazine and its derivatives, ab initio calculations can be used to determine optimized geometries, vibrational frequencies, electronic excitation energies, and reaction mechanisms with a high degree of accuracy. nsf.gov

Semi-empirical methods , on the other hand, incorporate some experimental parameters to simplify the calculations. libretexts.orgresearchgate.net Methods like MNDO, AM1, and PM3 are significantly faster than ab initio methods, allowing for the study of much larger molecular systems. researchgate.net While less accurate in an absolute sense, they are often very effective for predicting trends in series of related molecules and for studying large-scale phenomena like molecular dynamics. rsc.org These methods are particularly useful for initial explorations of the potential energy surface and for providing starting geometries for more sophisticated ab initio calculations. libretexts.org

In the context of pyridazine chemistry, both ab initio and semi-empirical methods have been employed to investigate a wide range of properties. For instance, they have been used to study the aromaticity of the pyridazine ring, the conformational preferences of substituted pyridazines, and the energetics of various chemical reactions, such as the one-pot synthesis of pyridazine C-nucleosides. mdpi.com The choice between ab initio and semi-empirical methods depends on the specific research question, the desired level of accuracy, and the available computational resources.

Structure Activity Relationship Sar Investigations of 3 Hydrazino 6 Pyrrol 1 Ylpyridazine Derivatives

Systematic Substituent Effects on Biological Activity of Hydrazinopyridazines and Pyrrolopyridazines

The biological activity of hydrazinopyridazine and pyrrolopyridazine derivatives is highly sensitive to the nature and position of substituents on the heterocyclic rings.

Hydrazino Group Modifications: The hydrazine (B178648) moiety at the C3 position is a key functional group. Its basicity and hydrogen-bonding potential are critical for target interaction.

Acylation and Schiff Base Formation: Derivatization of the terminal nitrogen of the hydrazine group, for instance by forming semicarbazides or aryl hydrazones, has been shown to modulate vasorelaxant activity in related 3-hydrazinyl-6-phenylpyridazine derivatives. This suggests that the size and electronic properties of the substituent on the hydrazine group can significantly impact potency. Often, extending the hydrazine group into larger structures like semicarbazides and hydrazones leads to improved biological activity.

Metabolism: The free hydrazino group is susceptible to metabolic reactions, primarily acetylation, which can be followed by cyclization. nih.gov Protecting the hydrazino group can lead to less extensive biotransformation. nih.gov

Pyrrole (B145914) and Pyridazine (B1198779) Ring Substituents: The introduction of various substituents onto the pyridazine and pyrrole rings allows for the fine-tuning of electronic and steric properties.

General Pyridine (B92270)/Pyridazine SAR: In broader studies of pyridine derivatives, the presence and position of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups have been found to enhance antiproliferative activity. nih.govnih.gov Conversely, bulky groups or halogen atoms can sometimes lead to lower activity. nih.govnih.gov

The following interactive table summarizes the general effects of substituents on the biological activity of related hydrazinopyridazine and pyrrolopyridazine scaffolds.

| Scaffold Position | Substituent Type | Observed/Potential Effect on Activity | Reference |

|---|---|---|---|

| Hydrazino Group (C3) | Extension to Semicarbazide/Hydrazone | Increased vasorelaxant activity | |

| Hydrazino Group (C3) | Acetylation (Metabolism) | Inactivation/Alteration of activity | nih.gov |

| Pyrrolo-pyridazine Core | Trifluoromethyl (CF3) groups | Enhanced antimicrobial activity | mdpi.comresearchgate.net |

| General Pyridine Ring | -OMe, -OH, -C=O, -NH2 groups | Enhanced antiproliferative activity | nih.govnih.gov |

| General Pyridine Ring | Halogens, bulky groups | Decreased antiproliferative activity | nih.govnih.gov |

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. juniperpublishers.com This approach is particularly useful in ligand-based design when the 3D structure of the biological target is unknown. juniperpublishers.com For 3-hydrazino-6-pyrrol-1-ylpyridazine derivatives, a hypothetical pharmacophore model can be constructed based on their core structure and findings from related compounds.

Studies on other heterocyclic inhibitors, such as pyridazin-3-one and pyrazole (B372694) derivatives, have successfully employed these methods. juniperpublishers.comactascientific.comnih.gov For instance, a pharmacophore model for pyrozolo[1,5-a]pyridine analogues as PDE4 inhibitors identified one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as crucial for activity. nih.gov

Based on the this compound structure, a potential pharmacophore model would likely include:

Hydrogen Bond Acceptor/Donor: The hydrazine moiety (-NHNH2) provides both hydrogen bond donor and acceptor capabilities, which are often critical for anchoring a ligand into a protein's active site. nih.gov

Aromatic/Hydrophobic Features: The pyridazine and pyrrole rings serve as aromatic features that can engage in π-π stacking interactions with aromatic residues in a binding pocket. nih.govnih.gov

Excluded Volumes: Structure-based pharmacophore models can also define regions of space that are sterically forbidden, guiding the design to avoid unfavorable clashes with the receptor. semanticscholar.org

3D-QSAR (Quantitative Structure-Activity Relationship) studies further refine these models by correlating the 3D properties of molecules with their biological activity, generating contour maps that visualize regions where steric bulk, positive or negative charge, and hydrophobicity are favorable or unfavorable for activity. actascientific.comnih.govmdpi.com

Conformational Requirements for Optimized Biological Activity

The torsional or dihedral angle between the two rings influences the molecule's topology. blumberginstitute.org Depending on the target protein's binding site, a planar or a more twisted conformation might be preferred. Intramolecular hydrogen bonding can sometimes enforce planarity, which has been shown to be important for the activity of some pyridazine derivatives. blumberginstitute.org

In silico studies can predict low-energy conformations and the rotational energy barrier between the rings. For example, in studies of 3,6-dihydroimidazo(4,5-d)pyrrolo(2,3-b)pyridin-2(1H)-one derivatives, understanding the structural features through computational methods was key to identifying potent inhibitors. nih.gov The flexibility of the scaffold allows it to adopt different shapes, but the biologically active conformation is the one that best fits the receptor's binding site. Optimizing the molecule's structure to favor this active conformation is a key goal in drug design.

Influence of Pyridazine and Pyrrole Ring Modifications on SAR

Modifying the core heterocyclic rings of this compound can have a profound impact on its structure-activity relationship. This includes altering substituents, rearranging heteroatoms, or replacing the rings entirely with bioisosteres.

Pyridazine Ring Modifications:

Bioisosteric Replacement: Replacing the pyridazine ring with other heterocycles is a common strategy in medicinal chemistry. nih.gov However, this can have dramatic effects. For example, in one series of PI3Kδ inhibitors, replacing a phenyl ring with a pyridazine resulted in an 800-fold loss of potency, whereas replacement with pyridine or pyrazine (B50134) preserved activity. researchgate.net This highlights that the specific arrangement of nitrogen atoms and the resulting electronic properties of the pyridazine ring are unique and not always interchangeable.

Isomeric Scaffolds: Moving the pyrrole or hydrazine substituents to different positions on the pyridazine ring would create isomers with different dipole moments and hydrogen bonding vectors, almost certainly leading to different biological activity profiles.

Pyrrole Ring Modifications:

Substituent Effects: The pyrrole ring is a versatile scaffold for introducing chemical diversity. nih.gov Adding substituents can modulate lipophilicity, polarity, and steric profile.

Bioisosteric Replacement: The pyrrole ring can be replaced with other 5-membered aromatic heterocycles like thiophene (B33073) or furan. Such modifications can alter metabolic stability and binding interactions. In one study, replacing a phenyl group with an alkynyl-substituted thienyl moiety in a series of pyrazole derivatives led to potent CB1 receptor antagonists. nih.gov

The following interactive table illustrates potential outcomes of ring modifications based on principles of medicinal chemistry.

| Modification Type | Example | Potential Impact on SAR | Reference |

|---|---|---|---|

| Pyridazine Bioisosteric Replacement | Pyridazine → Pyridine or Pyrazine | Can drastically alter potency, either preserving or diminishing it depending on the target. | researchgate.net |

| Pyridazine Bioisosteric Replacement | Pyridazine → Thiadiazole | May offer superior metabolic stability in certain contexts. | nih.gov |

| Pyrrole Bioisosteric Replacement | Pyrrole → Thiophene | Alters electronic properties and potential for hydrophobic/aromatic interactions. Validated strategy in some drug classes. | nih.gov |

| Pyrrole Bioisosteric Replacement | Pyrrole → Fused Ring (e.g., Indole) | Increases size and hydrophobicity, potentially accessing larger binding pockets. | nih.gov |

Biological and Pharmacological Applications of 3 Hydrazino 6 Pyrrol 1 Ylpyridazine Preclinical in Vitro and in Vivo Models

Modulatory Effects on Neurological and Psychiatric Pathways.

Ligand Binding to Amyloid Plaques

The accumulation of β-amyloid (Aβ) plaques is a primary pathological hallmark of Alzheimer's disease (AD). Consequently, the development of ligands that can bind to these plaques is of significant interest for diagnostic imaging and potentially for therapeutic intervention. While direct studies on 3-Hydrazino-6-pyrrol-1-ylpyridazine for this application are not extensively documented, research on structurally related pyridazine (B1198779) derivatives highlights the potential of this chemical scaffold in targeting Aβ aggregates.

A study focused on developing a fluorescent probe for Aβ plaques synthesized a pyridazine-based dye. nih.gov This compound demonstrated a significant increase in fluorescence intensity upon binding to Aβ aggregates, with a high affinity (K_D = 0.35 µM). nih.gov The probe's design, which incorporated a donor-π-acceptor structure, was crucial for its fluorescence response. nih.gov Furthermore, its lipophilicity (log P = 2.94) suggests it may be capable of crossing the blood-brain barrier, a critical property for any central nervous system imaging agent. nih.gov Histological co-staining of brain sections from a transgenic mouse model of AD (APP/PS1) confirmed the selective binding of the pyridazine-based probe to Aβ plaques. nih.gov

Another line of research explored novel pyrrole-based hydrazide-hydrazones as multi-target agents for AD. One of the synthesized compounds, a pyrrole-based hydrazide, demonstrated notable antioxidant activities and the ability to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in AD pathogenesis. nih.gov While not directly assessing amyloid plaque binding, this study underscores the therapeutic potential of the pyrrole-hydrazide moiety in the context of neurodegenerative diseases. nih.gov

The hydrazine (B178648) group itself has been identified as an important moiety in the inhibition of amyloid-β aggregation. nih.gov Research on hydrazone derivatives of vitamin B6 and pyridine-4-carbaldehyde revealed their potential to inhibit amyloid self-aggregation, further supporting the relevance of the hydrazino- group in designing anti-amyloid agents. nih.gov

These findings, particularly the success of a pyridazine-based fluorescent probe in binding to Aβ plaques in preclinical models, suggest that this compound could be a promising candidate for further investigation as a ligand for amyloid plaques.

Cardiovascular System Effects (e.g., Hypotensive, Vasodilator Activities in Animal Models)

Derivatives of 3-hydrazinopyridazine have been extensively investigated for their effects on the cardiovascular system, with many compounds exhibiting significant hypotensive and vasodilator properties in animal models. These effects are often attributed to their structural similarity to the well-known antihypertensive drug hydralazine.

Research into novel 3-hydrazino-5-phenyl-1,2,4-triazines, which are structurally related to 3-hydrazinopyridazines, revealed that several of these compounds exhibited antihypertensive activity in spontaneously hypertensive rats. nih.gov Similarly, studies on 6-phenyl-3-pyridazinone based derivatives demonstrated potent vasorelaxant activity, with some compounds showing greater potency than hydralazine. nih.gov

The introduction of various heterocyclic rings at the 6-position of the pyridazine nucleus has been a key strategy in the development of new antihypertensive agents. While specific data for the 6-pyrrol-1-yl substituent is not detailed in all studies, the general findings for related derivatives are informative. For instance, the synthesis of 3-hydrazino-pyridazines with basic substituents at the 6-position has been explored for their hypotensive activity.

The mechanism of action for the vasodilator effects of hydrazinopyridazine derivatives is thought to involve a direct relaxation of vascular smooth muscle. Studies on novel 6-aryl-5-piperidino-3-hydrazinopyridazines showed that they induced relaxation in isolated rat thoracic aorta rings in a concentration-dependent manner. This effect was observed to be endothelium-independent.

While direct and extensive preclinical data on the cardiovascular effects of this compound is not widely available, the consistent and potent hypotensive and vasodilator activities observed in a wide range of structurally similar 3-hydrazinopyridazine derivatives strongly suggest that it would likely exhibit similar pharmacological properties.

Table 1: Vasorelaxant Activity of Selected Pyridazinone Derivatives

| Compound | EC₅₀ (µM) | Reference |

| Acid 5 | 0.339 | nih.gov |

| Ester analog 4 | 1.225 | nih.gov |

| 4-methoxyphenylhydrazide derivative 10c | 1.204 | nih.gov |

| Hydralazine | 18.210 | nih.gov |

Enzyme Inhibition Beyond Kinases (e.g., Alpha-amylase, Phosphodiesterase)

The inhibitory potential of this compound extends beyond kinases to other enzyme families, including phosphodiesterases and potentially α-amylase.

Phosphodiesterase (PDE) Inhibition:

Phosphodiesterases are a group of enzymes that regulate the intracellular levels of cyclic nucleotides (cAMP and cGMP), which are crucial second messengers in various cellular signaling pathways. Inhibition of specific PDE isoenzymes has emerged as a therapeutic strategy for a range of conditions, including cardiovascular diseases, inflammatory disorders, and neurological conditions.

Several pyridazine derivatives have been identified as inhibitors of PDE isoenzymes, particularly PDE-III, PDE-IV, and PDE-V. researchgate.net The pyrrolidine (B122466) scaffold, a key feature of this compound, is also present in potent PDE inhibitors. For example, a selective PDE9 inhibitor, PF-04447943, which contains a pyrrolidine ring, has been shown to enhance synaptic plasticity and cognitive function in rodent models. nih.gov While direct studies on this compound as a PDE inhibitor are limited, the presence of both the pyridazine and pyrrolidine moieties suggests its potential in this area.

Alpha-amylase Inhibition:

α-Amylase is a key enzyme in the digestion of carbohydrates. Inhibition of this enzyme can delay the breakdown of complex carbohydrates into simple sugars, thereby reducing postprandial hyperglycemia. This makes α-amylase inhibitors a target for the management of type 2 diabetes.

While there is no direct evidence of this compound inhibiting α-amylase, research on related heterocyclic compounds provides some context. For instance, certain diaryl derivatives of imidazole-thione and 1,2,4-triazole-thiol have been shown to inhibit α-amylase. nih.gov Pyrrolidine derivatives have also been designed and synthesized as α-amylase and α-glucosidase inhibitors. nih.gov Given that the pyrrole (B145914) ring is a core component of this compound, it is plausible that this compound could exhibit some level of α-amylase inhibitory activity, although this remains to be experimentally verified.

Development as Fluorescent Probes and Imaging Agents

The structural features of this compound, particularly the presence of the hydrazine and pyrrole groups, make it an interesting candidate for the development of fluorescent probes and imaging agents.

The hydrazine moiety is highly reactive and has been successfully utilized in the design of fluorescent probes for the detection of various analytes, including hydrazine itself in biological and environmental samples. rsc.orgnih.govrsc.org The development of fluorescent probes often relies on specific chemical reactions that lead to a change in the fluorescence properties of the probe upon interaction with the target molecule.

More directly relevant is the development of a pyridazine-based fluorescent dye designed to target Aβ plaques in the context of Alzheimer's disease. nih.gov This probe exhibited a significant turn-on fluorescence response upon binding to Aβ aggregates, demonstrating the utility of the pyridazine scaffold in creating imaging agents for neurodegenerative diseases. nih.gov The probe's ability to specifically stain Aβ plaques in brain tissue from a transgenic mouse model further highlights its potential for in vivo imaging applications. nih.gov

Furthermore, the pyrrole ring is a component of various fluorescent dyes. The combination of a pyrrole moiety with a hydrazine linker has been explored in the synthesis of novel fluorophores. These compounds have shown interesting photophysical properties, suggesting their potential use in various imaging applications.

Given the precedent for both hydrazine- and pyridazine-based compounds as effective fluorescent probes and imaging agents, this compound represents a promising scaffold for the development of new tools for biological imaging. Its potential to be modified to target specific biological molecules or cellular components could lead to the creation of novel probes for a variety of research and diagnostic applications.

Q & A

Q. How to validate computational predictions of pyridazine derivative toxicity in vitro?

- Methodological Answer :

- Ames test : Assess mutagenicity using TA98 and TA100 strains.

- hERG inhibition assay : Measure IC₅₀ via patch-clamp electrophysiology.

- HepG2 cytotoxicity : Quantify cell viability (MTT assay) after 48-hour exposure .

Tables for Key Data

Table 1 : Representative Biological Activities of Pyridazine Derivatives

Table 2 : Optimal Reaction Conditions for Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–90°C | Maximizes coupling efficiency |

| Solvent | Ethanol/DMF (3:1) | Balances solubility/reactivity |

| Catalyst (Pd(OAc)₂) | 1.5 mol% | Reduces byproduct formation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.